molecular formula C25H26N6O2 B6504750 3-benzyl-7-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 1396855-48-3

3-benzyl-7-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B6504750
CAS RN: 1396855-48-3
M. Wt: 442.5 g/mol
InChI Key: PXHVCINUMRNSLR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzyl group, a tetrahydroisoquinoline group, and a diazino[4,5-d]pyrimidine-2,4-dione group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the functionalization of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydroisoquinoline group, in particular, is a bicyclic structure that includes a benzene ring fused to a nitrogen-containing pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The tetrahydroisoquinoline group, for example, can undergo a variety of reactions, including isomerization of iminium intermediate .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity: Imidazole-containing compounds exhibit antibacterial and antimycobacterial effects. Researchers have explored their potential as novel antibiotics, targeting bacterial infections and mycobacterial diseases such as tuberculosis.

Anti-Inflammatory Properties: Certain imidazole derivatives demonstrate anti-inflammatory activity. They may modulate immune responses, making them relevant for conditions involving inflammation, such as autoimmune diseases.

Antitumor Effects: Studies have investigated imidazole-based compounds as potential antitumor agents. These molecules may interfere with cancer cell growth, metastasis, or angiogenesis.

Antidiabetic Potential: Imidazoles have been explored for their role in managing diabetes. Researchers investigate their effects on glucose metabolism, insulin sensitivity, and related pathways.

Antiviral Activity: Some imidazole derivatives exhibit antiviral properties. They may inhibit viral replication or entry, making them candidates for antiviral drug development.

Antioxidant and Cytoprotective Effects: Imidazole-containing compounds may act as antioxidants, protecting cells from oxidative stress. These properties could be harnessed for various health applications.

Organic Synthesis and Catalysis

Beyond medicinal applications, imidazole derivatives play a crucial role in organic synthesis and catalysis:

Acyloin Condensation Catalyst: Imidazole-based compounds can catalyze acyloin condensation reactions. For instance, they facilitate the addition of aliphatic aldehydes to α,β-unsaturated ketones, nitriles, and esters.

Triazole Derivatives: Triazoles, a subset of imidazole-containing compounds, have garnered attention for their diverse pharmacological activities. Researchers have explored their synthesis and potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Tetrahydroisoquinoline derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity and potential therapeutic applications .

properties

IUPAC Name

6-benzyl-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c32-23-21-15-27-24(26-12-6-13-30-14-11-19-9-4-5-10-20(19)17-30)28-22(21)29-25(33)31(23)16-18-7-2-1-3-8-18/h1-5,7-10,15H,6,11-14,16-17H2,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHVCINUMRNSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCNC3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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